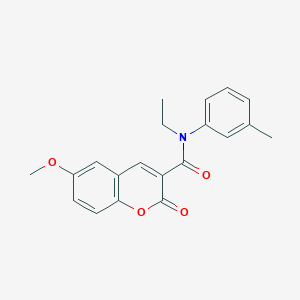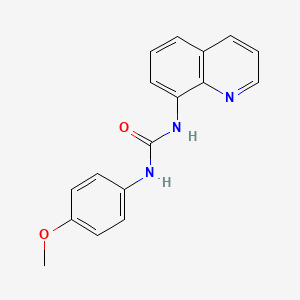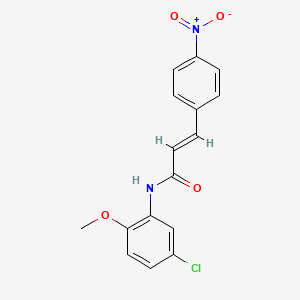
N-ethyl-6-methoxy-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-6-methoxy-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide, also known as CKD-516, is a synthetic compound that has been studied for its potential use in treating various diseases.
Wirkmechanismus
The exact mechanism of action of N-ethyl-6-methoxy-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it is believed to act on various signaling pathways in the brain and body. N-ethyl-6-methoxy-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to activate the protein kinase A (PKA) signaling pathway, which is involved in regulating neuronal function and survival. Additionally, N-ethyl-6-methoxy-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
In animal studies, N-ethyl-6-methoxy-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to improve cognitive function, reduce neuronal damage, and improve insulin sensitivity. Additionally, N-ethyl-6-methoxy-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to reduce body weight and improve glucose metabolism in animal models of obesity and diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-ethyl-6-methoxy-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide in lab experiments is its potential for treating various diseases, including Alzheimer's disease, Parkinson's disease, and stroke. Additionally, N-ethyl-6-methoxy-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to improve insulin sensitivity and reduce body weight, making it a potential treatment option for obesity and diabetes. One limitation of using N-ethyl-6-methoxy-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide in lab experiments is the lack of information on its long-term safety and efficacy.
Zukünftige Richtungen
Future research on N-ethyl-6-methoxy-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide could focus on further elucidating its mechanism of action, as well as its potential use in treating other diseases, such as cancer and autoimmune disorders. Additionally, future studies could investigate the long-term safety and efficacy of N-ethyl-6-methoxy-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide in animal models and human clinical trials.
Synthesemethoden
The synthesis of N-ethyl-6-methoxy-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide involves several steps, including the preparation of starting materials, the formation of intermediates, and the final coupling reaction. The starting materials, including 6-methoxy-3-methyl-2H-chromen-2-one and 3-methylphenylacetic acid, are converted into intermediates through various chemical reactions. The final coupling reaction involves the use of N-ethyl-N-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) to form the desired product.
Wissenschaftliche Forschungsanwendungen
N-ethyl-6-methoxy-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide has been studied for its potential use in treating various diseases, including Alzheimer's disease, Parkinson's disease, and stroke. In animal studies, N-ethyl-6-methoxy-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to improve cognitive function and reduce neuronal damage. Additionally, N-ethyl-6-methoxy-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide has been studied for its potential use in treating obesity and diabetes, as it has been shown to improve insulin sensitivity and reduce body weight in animal models.
Eigenschaften
IUPAC Name |
N-ethyl-6-methoxy-N-(3-methylphenyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-4-21(15-7-5-6-13(2)10-15)19(22)17-12-14-11-16(24-3)8-9-18(14)25-20(17)23/h5-12H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTULTFTBAUONZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-6-methoxy-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3,5-dimethoxybenzoyl)hydrazono]-N-(2,3-dimethylphenyl)butanamide](/img/structure/B5799603.png)
![2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B5799610.png)
![4-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzoyl}morpholine](/img/structure/B5799614.png)

![N-(tert-butyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5799630.png)
![methyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5799641.png)

![N-[4-(difluoromethoxy)-2-methylphenyl]-N'-(4-methylbenzyl)thiourea](/img/structure/B5799652.png)





